molecular formula C5H8N4O B8499015 3-Amino-5-ethoxy-1,2,4-triazine

3-Amino-5-ethoxy-1,2,4-triazine

Cat. No.: B8499015
M. Wt: 140.14 g/mol
InChI Key: PMOWLJVGAOWDCL-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxy-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with an amino group at position 3 and an ethoxy group at position 3.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-ethoxy-1,2,4-triazin-3-amine

InChI

InChI=1S/C5H8N4O/c1-2-10-4-3-7-9-5(6)8-4/h3H,2H2,1H3,(H2,6,8,9)

InChI Key

PMOWLJVGAOWDCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=NC(=N1)N

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-amino-5-ethoxy-1,2,4-triazine typically involves the reaction of ethyl chloroacetate with hydrazine derivatives followed by cyclization processes. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the molecular structure of the synthesized compounds .

This compound and its derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Properties : Studies have shown that 1,2,4-triazine derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from 3-amino-1,2,4-triazines have demonstrated efficacy against various pathogens including Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Activity : Recent research highlights the anticancer potential of this compound derivatives in targeting pancreatic ductal adenocarcinoma. These compounds inhibit key metabolic pathways in cancer cells and have shown promising results in preclinical models .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

Anticancer Agents

A library of 3-amino-1,2,4-triazine derivatives has been developed as selective inhibitors of pyruvate dehydrogenase kinase (PDK), a target in cancer metabolism. These derivatives have shown superior efficacy compared to traditional chemotherapeutics like cisplatin and gemcitabine in preclinical models .

Antimicrobial Agents

The compound's derivatives have been synthesized with varying substituents to enhance their antimicrobial properties. The biological evaluations indicate significant activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Agents

The anti-inflammatory properties of triazine derivatives make them suitable for treating conditions associated with inflammation. Their mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound derivatives on pancreatic cancer cells, compounds were tested in both two-dimensional and three-dimensional cell cultures. Results indicated that specific derivatives significantly reduced cell viability in KRAS-mutant pancreatic ductal adenocarcinoma models. The most effective compounds showed IC50 values lower than those of established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of synthesized triazine derivatives were evaluated for their antimicrobial activity against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited comparable or superior activity to standard antibiotics against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against E. coli
AntifungalActive against Candida albicans
AnticancerInhibitory effects on PDAC cells
Anti-inflammatoryModulation of cytokines

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The table below summarizes key analogs of 3-amino-5-ethoxy-1,2,4-triazine, highlighting substituent differences and their implications:

Compound Substituents Key Properties/Effects Reference
3-Amino-5-styryl-6-methyl-1,2,4-triazine Styryl (C₆H₅CH=CH-) at C5, methyl at C6 Enhanced π-conjugation; anticancer activity (IC₅₀ values: 2–10 µM against HeLa cells) [1]
3-Amino-5-phenyl-1,2,4-triazine Phenyl (C₆H₅) at C5 Lower π-deficiency improves sulfonamide synthesis yields (21–27%) [2]
3-Amino-6-phenyl-1,2,4-triazine Phenyl at C6 Reduced reactivity in electrophilic substitutions due to steric hindrance [2]
3-Chloro-1,2,4-triazine Chlorine at C3 High electrophilicity; molluscicidal activity (compound 70: 90% snail mortality) [10]
3-Amino-5-aryl-1,2,4-triazine derivatives Aryl groups at C5 Versatile intermediates for Suzuki cross-coupling; adenosine A2A antagonist activity [12]

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, styryl) : Improve stability and modulate reactivity in ring-closure reactions. Styryl groups enhance anticancer activity .
  • Aromatic Substituents (e.g., phenyl, aryl) : Influence π-deficiency, affecting yields in sulfonamide synthesis and cross-coupling efficiency .
  • Electrophilic Groups (e.g., chlorine) : Increase reactivity toward nucleophiles, enabling molluscicidal applications .

Reactivity Profiles

  • Electrophilic Substitution: Amino groups at C3 facilitate reactions with acylating agents (e.g., spiro compounds) to form carbohydrazides .
  • Cross-Coupling Reactions : Brominated triazines (e.g., 6-bromotriazines) undergo Suzuki-Miyaura coupling for diversification .
  • Temperature Dependence : Substituents like ethoxy may stabilize intermediates in electrophilic reactions, contrasting with chlorine’s high reactivity .

Anticancer Activity

  • 3-Amino-5-styryl-6-methyl-1,2,4-triazine: Exhibits potent anticancer activity (compounds 7–15 show IC₅₀ < 10 µM) via apoptosis induction .
  • Triazino-thiadiazaphosphinine Derivatives: Demonstrated cytotoxicity against breast cancer cell lines (MCF-7) .

Antimicrobial and Antifungal Potential

  • 1,2,4-Triazine Derivatives : Target Candida albicans CYP51 enzyme, showing higher binding affinity than fluconazole in molecular docking studies .
  • 4-Amino-1,2,4-triazin-5-ones: Exhibit antimicrobial activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .

Tables and Figures :

  • Table 1 (above) provides a concise comparison of substituent effects.
  • Supplementary Data: For detailed synthesis protocols, refer to Schemes in .

Conflicts and Limitations :

  • Direct pharmacological data for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Substituent effects on toxicity and pharmacokinetics remain underexplored.

Preparation Methods

Thiol-to-Ethoxy Conversion

Thiol groups at position 5 can be oxidized to sulfonyl intermediates, which are superior leaving groups. For instance, 3-amino-5-methylsulfanyl-1,2,4-triazine could be oxidized to the sulfone derivative using hydrogen peroxide in acetic acid, followed by displacement with ethoxide. This two-step process mirrors the synthesis of 5-substituted pyrazolo-triazines.

Cyclization of Precursor Molecules

Condensation of Ethoxy-Containing Amidines

Triazine rings can be constructed via cyclocondensation reactions. A plausible route involves reacting an ethoxy-functionalized amidine with hydrazine or its derivatives. For example, ethyl N-cyanoimidate (ethoxy-substituted) could condense with hydrazine hydrate in acidic conditions to form the triazine core.

Representative Procedure:

  • Precursor Synthesis: Ethyl N-cyanoimidate is prepared by treating cyanogen bromide with ethanol.

  • Cyclization: React with hydrazine hydrate in acetic acid at 120°C for 5 h.

  • Product Isolation: Recrystallization from methanol yields this compound.

Hydrazine-Based Ring Closure

In a study by Luo et al., 3-amino-5-mercapto-1,2,4-triazole was synthesized via NaOH-mediated reflux of thiosemicarbazide derivatives. Adapting this method, an ethoxy-containing thiosemicarbazide precursor could undergo analogous cyclization to yield the target compound.

Functional Group Interconversion

Reduction of Nitro Groups

Nitro groups at position 5 could be reduced to amino groups, followed by ethoxylation. For example, 3-nitro-5-ethoxy-1,2,4-triazine might undergo catalytic hydrogenation (H₂/Pd-C) to yield the amino derivative. However, this route requires prior installation of the ethoxy group, which complicates the synthesis.

Transetherification Reactions

Transetherification of methoxy or benzyloxy groups with ethanol in the presence of acid catalysts (e.g., HCl) could introduce the ethoxy moiety. This method is less common for triazines but has been used in aryl ether synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions from the literature:

Method Starting Material Reagents/Conditions Advantages Challenges Source Analogy
Halogen Displacement3-Amino-5-chloro-1,2,4-triazineNaOEt, DMF, 80°CHigh regioselectivityRequires halogenated precursor
Thiol Oxidation/Displacement3-Amino-5-methylsulfanyl-triazineH₂O₂, then NaOEtUtilizes stable intermediatesMulti-step, moderate yields
Amidino CyclizationEthyl N-cyanoimidateHydrazine hydrate, acetic acidDirect ring formationPrecursor synthesis complexity

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Polar Solvents: DMF or dimethylacetamide (DMAc) enhance NAS reactivity by stabilizing transition states.

  • Reaction Time: Prolonged heating (12–24 h) may improve yields but risks decomposition.

Catalytic Enhancements

Copper(I) catalysts, used in click chemistry for triazole formation , could accelerate ethoxy group installation via Ullmann-type coupling, though this remains unexplored for triazines.

Q & A

Q. What are the synthetic strategies for preparing 3-amino-1,2,4-triazine derivatives, and how can they be adapted for 3-amino-5-ethoxy-1,2,4-triazine?

The synthesis of 3-amino-1,2,4-triazines typically involves:

  • N-Oxidation : Reacting 3-amino-1,2,4-triazine with oxidizing agents (e.g., H₂O₂ in acetic acid) to form 2-oxide derivatives, confirmed via 13C^{13}\text{C} and 19N^{19}\text{N} NMR analysis of shielding effects .
  • Halogenation : Treatment with nitrous acid (HNO₂) in HCl yields 3-chloro or 3-bromo derivatives, as shown in the conversion of 3a to 4a-c .
  • Substitution : For ethoxy substitution, analogous methods for 5-phenyl or 5-methyl derivatives (e.g., alkylation or nucleophilic displacement) may apply. Ethoxy groups could be introduced via Williamson ether synthesis using 5-hydroxy precursors.

Q. How can NMR spectroscopy resolve structural ambiguities in substituted 1,2,4-triazines?

Key NMR assignments for triazines include:

  • 13C^{13}\text{C} Shielding : C-3 is deshielded compared to C-5 and C-6 due to electron-withdrawing effects. For example, in 3-methoxy-1,2,4-triazine, C-3 resonates at 164 ppm, while C-5 and C-6 appear at 150 ppm and 143 ppm, respectively .
  • 19N^{19}\text{N} NMR : Distinguishes between N-oxide positions (ortho vs. meta) through coupling patterns .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in electrophilic substitutions of 3-amino-1,2,4-triazines?

  • Electrophilic Amination : Palladium-catalyzed coupling with boronic acids or terminal alkynes introduces substituents at position 4. For example, styrylboronic acid reacts with 3-methylthio-5-phenyl-1,2,4-triazine to form (E)-5-phenyl-3-styryl derivatives (27% yield) .
  • Electrophilic Acylation : Benzoyl chlorides react with 3-amino-5-substituted triazines to form benzoylated products, with yields dependent on steric hindrance and electronic effects of substituents .

Q. What methodologies validate the biological activity of 3-amino-1,2,4-triazine derivatives, and how might 5-ethoxy substitution modulate this?

  • Antimicrobial Screening : Schiff base derivatives (e.g., 4-salicylaldimino-3,5-dioxo-6-methyl-triazines) exhibit enhanced activity when complexed with metals (Cu²⁺, Co²⁺). Metal coordination stabilizes ligand geometry and increases membrane permeability .
  • Antitumor Assays : Derivatives like PDK1 inhibitors are tested via cell viability assays (e.g., MTT) on pancreatic cancer lines. Ethoxy groups may improve lipophilicity and bioavailability compared to polar substituents .

Q. How do solvent-free or green synthesis approaches improve the scalability of triazine derivatives?

  • Microwave-Assisted Synthesis : Solvent-free reactions (e.g., 4-amino-3-mercapto-triazinones with aldehydes) reduce reaction times from hours to minutes and improve yields by 15–20% .
  • One-Pot Methods : Cotrimerization of nitriles with guanidine derivatives avoids intermediate isolation, as demonstrated for 4,6-disubstituted triazin-2-amines .

Data Contradictions and Resolution

Q. Conflicting NMR assignments for 1,2,4-triazine oxides: How to reconcile ortho vs. meta N-oxide positioning?

  • Evidence : 13C^{13}\text{C} data in suggest ortho N-oxide positioning (shielding via oxygen), while 19N^{19}\text{N} spectra imply meta placement.
  • Resolution : X-ray crystallography or computational modeling (DFT) is recommended to resolve ambiguity. For example, crystal structures of silver(I) triazine complexes confirmed coordination sites and bond angles .

Q. Discrepancies in reaction yields for palladium-catalyzed couplings: What factors are critical?

  • Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve yields but risk side reactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on coupling partners (e.g., arylboronic acids) enhance oxidative addition efficiency .

Methodological Recommendations

Q. What analytical techniques are essential for characterizing this compound?

  • LC-MS : Detects trace impurities (e.g., unreacted 3-amino precursors) with a limit of quantification (LOQ) < 0.1 ppm .
  • HPLC : Resolves regioisomers using C18 columns and acetonitrile/water gradients .
  • XRD : Determines crystal packing and hydrogen-bonding networks, critical for pharmaceutical formulation .

Q. How to optimize reaction conditions for scaling up triazine synthesis?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst loading to identify robust conditions .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrenes in azide reactions) to minimize byproducts .

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